molecular formula C22H18N2O3S B11246359 6-Allyl-5,5-dioxo-N~9~-phenyl-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide

6-Allyl-5,5-dioxo-N~9~-phenyl-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide

Cat. No.: B11246359
M. Wt: 390.5 g/mol
InChI Key: RKQLFMWSWZKZJG-UHFFFAOYSA-N
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Description

6-Allyl-5,5-dioxo-N~9~-phenyl-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide: is a fascinating compound with a complex structure. Let’s break it down:

Chemical Reactions Analysis

This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions play a crucial role in shaping its behavior. Major products formed from these reactions are diverse and merit further investigation.

Scientific Research Applications

The versatility of this compound extends across multiple fields:

    Antimicrobial: It exhibits antimicrobial activity against various strains of bacteria.

    Antiviral: Potential antiviral properties.

    Antihypertensive: Investigated for its effects on blood pressure.

    Antidiabetic: Relevant in diabetes research.

    Anticancer: Under scrutiny for its impact on cancer cells.

    KATP Channel Activators: Involved in cellular signaling.

    AMPA Receptor Modulators: Influences neurotransmission.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of study. It likely interacts with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While exploring its uniqueness, we find related compounds within the 1,2,4-benzothiadiazine-1,1-dioxide family. These include other derivatives with distinct functional groups attached to the ring.

Properties

Molecular Formula

C22H18N2O3S

Molecular Weight

390.5 g/mol

IUPAC Name

5,5-dioxo-N-phenyl-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C22H18N2O3S/c1-2-14-24-20-13-12-16(22(25)23-17-8-4-3-5-9-17)15-19(20)18-10-6-7-11-21(18)28(24,26)27/h2-13,15H,1,14H2,(H,23,25)

InChI Key

RKQLFMWSWZKZJG-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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